Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride
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Overview
Description
Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride is a useful research compound. Its molecular formula is C5H14Cl2N2OS and its molecular weight is 221.14. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
Azetidinones, including azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane, have shown significant potential as anticonvulsants. Studies have synthesized and tested compounds with azetidinone moieties for their efficacy against seizures, demonstrating notable anticonvulsant activity in some compounds (Singh, Siddiqui, & Pandeya, 1994).
Antimicrobial Activity
Compounds with azetidinone structures have been evaluated for their antimicrobial properties. Research indicates that these compounds exhibit significant antimicrobial activity against various urinary tract pathogens, providing a potential route for developing new antimicrobial agents (Subudhi et al., 2007).
Drug Design Applications
Azetidinones, including azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane, are valuable motifs in drug design. Their unique structure has been utilized in the synthesis of new chemical compounds, offering a diverse range of applications in pharmaceutical development (Dubois et al., 2019).
Anti-inflammatory Activity
Research has also explored the anti-inflammatory properties of azetidinone derivatives. Certain synthesized azetidinones have shown promise as anti-inflammatory agents, potentially leading to new treatments for inflammatory conditions (Kalsi et al., 1990).
Mechanism of Action
Mode of Action
It is known that sulfoximines, a group to which this compound belongs, often improve the adme/tox profile and enhance potency of bioactive compounds . They are chemically and metabolically stable and can serve as both hydrogen bond donors and acceptors at the same time .
Biochemical Pathways
Sulfoximines are known to interact with various biochemical pathways due to their unique chemical properties
Pharmacokinetics
Sulfoximines, in general, are known to improve the adme (absorption, distribution, metabolism, and excretion) profile of bioactive compounds . They are chemically and metabolically stable, which could potentially enhance the bioavailability of the compound .
Result of Action
As a sulfoximine, it is expected to interact with various biochemical pathways and potentially enhance the potency of bioactive compounds
Action Environment
Sulfoximines are known for their chemical and metabolic stability , which suggests that they may be less susceptible to environmental factors compared to other compounds
Properties
IUPAC Name |
azetidin-3-ylmethyl-imino-methyl-oxo-λ6-sulfane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2OS.2ClH/c1-9(6,8)4-5-2-7-3-5;;/h5-7H,2-4H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGTZCNSCUZILF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)CC1CNC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2361634-16-2 |
Source
|
Record name | [(azetidin-3-yl)methyl](imino)methyl-lambda6-sulfanone dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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